

An In-depth Technical Guide to 2-Bromo-4-fluorobenzyl bromide

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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzyl bromide

Cat. No.: B1337761

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-fluorobenzyl bromide**, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details its chemical identity, properties, synthesis, and reactivity, along with detailed experimental protocols and safety information.

Chemical Identity and Synonyms

2-Bromo-4-fluorobenzyl bromide is a disubstituted toluene derivative with the chemical formula $C_7H_5Br_2F$. For clarity and comprehensive database searching, a list of its synonyms and alternative names is provided below.

Identifier Type	Value
IUPAC Name	2-bromo-1-(bromomethyl)-4-fluorobenzene[1]
CAS Number	61150-57-0[1][2]
Molecular Formula	C ₇ H ₅ Br ₂ F[1][2]
Molecular Weight	267.92 g/mol [1][2]
Synonyms	2-bromo-4-fluorobenzylbromide, 2-bromo-1-bromomethyl-4-fluorobenzene, benzene, 2-bromo-1-bromomethyl-4-fluoro, 4-fluoro-2-bromobenzylbromide, 1-bromo-2-bromomethyl-5-fluorobenzene[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-4-fluorobenzyl bromide** is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value	Source
Physical Form	Solid	[1]
Melting Point	47 °C	[2]
SMILES	<chem>FC1=CC(Br)=C(CBr)C=C1</chem>	[1]
InChI Key	QPLUIZXBWYUFMY-UHFFFAOYSA-N	[1]

Synthesis of 2-Bromo-4-fluorobenzyl bromide

The synthesis of **2-Bromo-4-fluorobenzyl bromide** can be achieved through the bromination of 2-bromo-4-fluorotoluene. A typical laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis via Radical Bromination

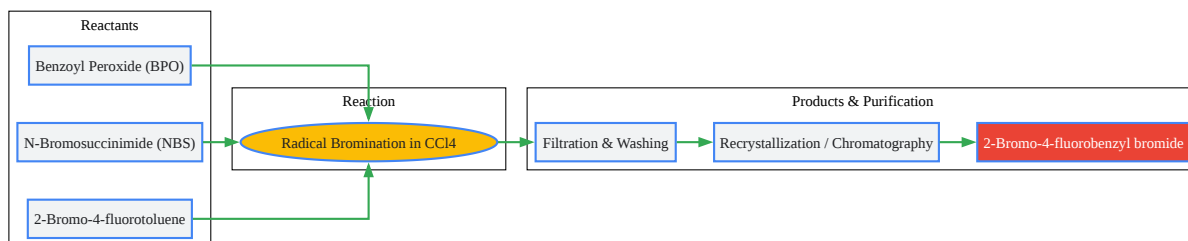
Materials:

- 2-bromo-4-fluorotoluene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorotoluene in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
- Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so the use of a UV lamp can be beneficial.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Bromo-4-fluorobenzyl bromide**.
- The crude product can be further purified by recrystallization or column chromatography.



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Synthesis of 2-Bromo-4-fluorobenzyl bromide Workflow

Spectroscopic Data (Predicted)

While experimental spectra should be obtained for definitive structural confirmation, the following tables provide predicted spectral data for **2-Bromo-4-fluorobenzyl bromide** based on its structure and data from analogous compounds.

¹H NMR (Proton NMR) Predicted Chemical Shifts:

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
-CH ₂ Br	~4.5	Singlet	-
Aromatic-H	7.0 - 7.6	Multiplet	

¹³C NMR (Carbon NMR) Predicted Chemical Shifts:

Carbon	Predicted Chemical Shift (ppm)
-CH ₂ Br	~30-35
C-Br (aromatic)	~115-125
C-F (aromatic)	~155-165 (d, J ≈ 240-250 Hz)
Aromatic carbons	~110-140

FT-IR (Infrared) Spectroscopy Predicted Absorptions:

Functional Group	Predicted Wavenumber (cm ⁻¹)
C-H (aromatic)	3000-3100
C-H (aliphatic)	2850-3000
C=C (aromatic)	1450-1600
C-F	1000-1300
C-Br	500-700

Mass Spectrometry (MS) Predicted Fragmentation:

The mass spectrum is expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the two bromine isotopes (^{79}Br and ^{81}Br). Common fragmentation pathways would involve the loss of a bromine radical ($\bullet\text{Br}$) from the benzyl position, leading to a stable benzylic carbocation.

Reactivity and Key Experimental Protocols

2-Bromo-4-fluorobenzyl bromide is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions and for the formation of organometallic reagents.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.

Experimental Protocol:

- To a solution of a desired alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide.
- After the evolution of hydrogen gas ceases, add a solution of **2-Bromo-4-fluorobenzyl bromide** (1.0 equivalent) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction carefully with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting ether by column chromatography.

Experimental Protocol:

- Dissolve **2-Bromo-4-fluorobenzyl bromide** in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add sodium azide (NaN_3) (1.1-1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for several hours to overnight.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl azide.

Grignard Reagent Formation and Subsequent Reactions

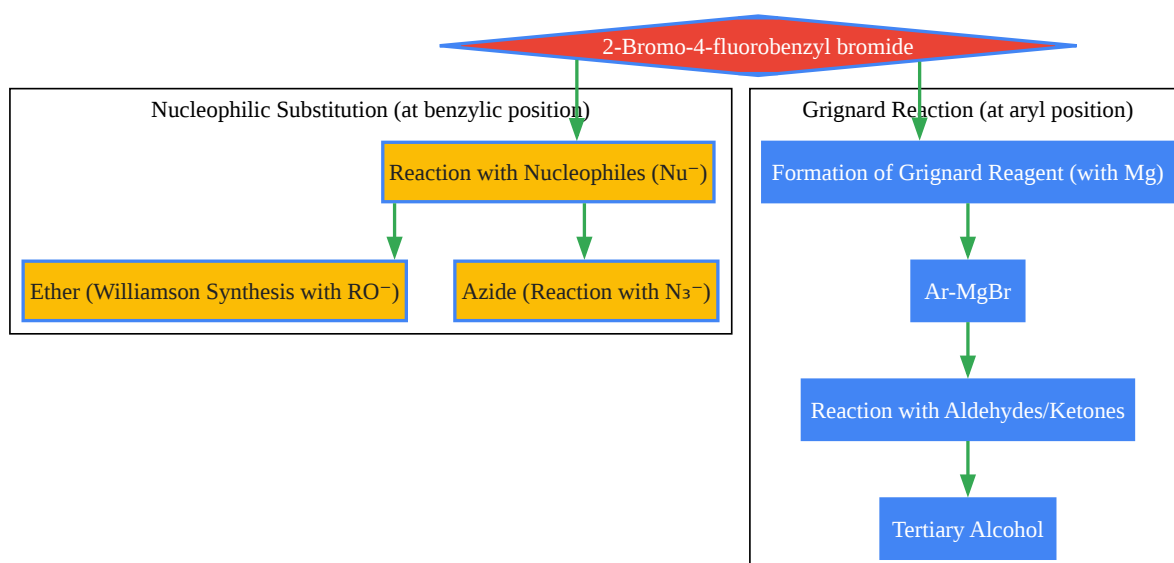
The aryl bromide can be converted into a Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.

Experimental Protocol: Grignard Reagent Formation

Crucial Note: This reaction must be carried out under strictly anhydrous conditions. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
- Add a small crystal of iodine to activate the magnesium surface.
- In the dropping funnel, prepare a solution of **2-Bromo-4-fluorobenzyl bromide** in anhydrous diethyl ether or tetrahydrofuran (THF).
- Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
- Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- The resulting Grignard reagent can be used immediately in subsequent reactions, such as with aldehydes, ketones, or carbon dioxide.



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Reactivity Pathways of **2-Bromo-4-fluorobenzyl bromide**

Safety and Handling

2-Bromo-4-fluorobenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Causes severe skin burns and eye damage.
- Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Do not breathe dust or fumes.
- Wash hands thoroughly after handling.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

2-Bromo-4-fluorobenzyl bromide is a valuable and versatile building block in organic synthesis. Its dual reactivity, arising from the presence of both a benzylic bromide and an aryl bromide, allows for a wide range of chemical transformations. This guide provides essential information for its effective and safe use in a research and development setting. Researchers are encouraged to consult the primary literature for more specific applications and reaction optimizations.

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References

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